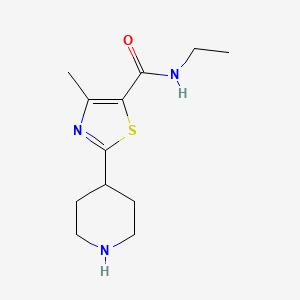

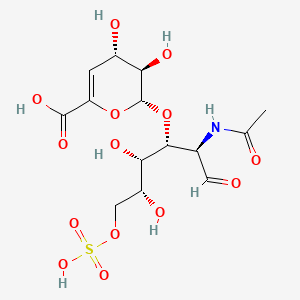

![molecular formula C6H11ClN2O B1434427 2,5-Diazaspiro[3.4]octan-6-one hydrochloride CAS No. 1630906-86-3](/img/structure/B1434427.png)

2,5-Diazaspiro[3.4]octan-6-one hydrochloride

Übersicht

Beschreibung

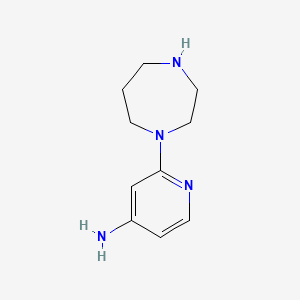

“2,5-Diazaspiro[3.4]octan-6-one hydrochloride” is a chemical compound that belongs to the class of spiro compounds . It has a molecular formula of C6H11ClN2O and a molar mass of 162.61734 g/mol . This compound is used in pharmaceutical research and as a building block in the synthesis of various organic compounds .

Molecular Structure Analysis

The InChI code for “2,5-Diazaspiro[3.4]octan-6-one hydrochloride” is1S/C6H10N2O.ClH/c9-5-1-2-6(8-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Treatment

One of the notable applications of 2,5-Diazaspiro[3.4]octan-6-one derivatives is in the treatment of neuropathic pain. For instance, NYX-2925, a novel N-methyl-D-aspartate (NMDA) receptor modulator related to this class of compounds, has been shown to induce rapid and long-lasting analgesia in rat models of neuropathic pain, including peripheral chronic constriction nerve injury (CCI) and streptozotocin-induced diabetic mechanical hypersensitivity. This compound operates by modulating synaptic plasticity processes associated with learning and memory, suggesting its potential for therapeutic application in neuropathic pain management (Ghoreishi-Haack et al., 2018).

Muscarinic Agonists for Cognitive Enhancement

Compounds related to 2,5-Diazaspiro[3.4]octan-6-one have also been investigated for their muscarinic agonistic activities, particularly in the context of cognitive enhancement and the treatment of memory impairments. For example, a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones showed high affinities for both M1 and M2 muscarinic receptors and demonstrated antiamnesic activity in rat passive avoidance tasks, indicating their potential as cognitive enhancers (Tsukamoto et al., 1995).

Chronic Kidney Disease Treatment

Another application is in the treatment of chronic kidney diseases. 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, with oral administration showing potential in lowering serum creatinine in rat models of anti-glomerular basement membrane glomerulonephritis, suggesting a new avenue for chronic kidney disease treatment (Kato et al., 2014).

Anticonvulsant Properties

Additionally, the anticonvulsant properties of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones have been explored. These compounds have demonstrated protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, highlighting their potential for development into new anticonvulsant medications (He et al., 2010).

Analgesic Effects

The analgesic effects of diazaspiro[3.2.1]octane derivatives have also been investigated, with certain compounds showing significant effects in models of pain, suggesting their potential utility as novel analgesics (Barlocco et al., 1998).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-diazaspiro[3.4]octan-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c9-5-1-2-6(8-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUFBVFJCKGHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)NC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazaspiro[3.4]octan-6-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

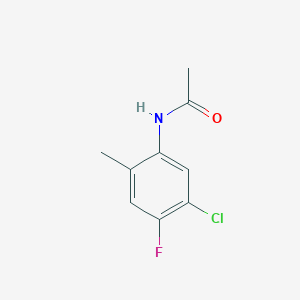

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)

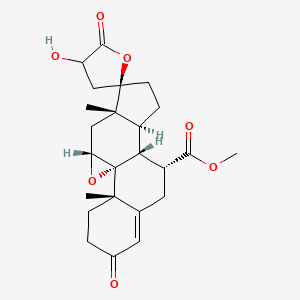

![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)

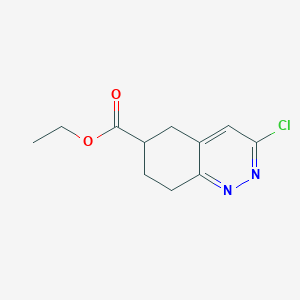

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)